![molecular formula C18H19N3O2S3 B4305687 1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4305687.png)
1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The isopropylthio group is introduced through the reaction with isopropylthiol in the presence of a base such as triethylamine . The quinoline ring is then constructed through a series of cyclization reactions involving appropriate starting materials and catalysts .
Chemical Reactions Analysis
1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis . Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A simpler compound with a similar core structure but lacking the quinoline and thienyl groups.
1,2,4-Thiadiazole: Another isomer with different substitution patterns and biological activities.
1,2,5-Thiadiazole: A less common isomer with unique properties and applications.
Properties
IUPAC Name |
1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-10(2)25-18-20-19-17(26-18)21-12-5-3-6-13(22)16(12)11(9-15(21)23)14-7-4-8-24-14/h4,7-8,10-11H,3,5-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOOAQLEDVOTGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=CS4)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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